molecular formula C5H3Cl3S B6235770 3,5-dichloro-2-(chloromethyl)thiophene CAS No. 100114-13-4

3,5-dichloro-2-(chloromethyl)thiophene

Cat. No.: B6235770
CAS No.: 100114-13-4
M. Wt: 201.5
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-2-(chloromethyl)thiophene typically involves the chlorination of thiophene derivatives. One common method is the chloromethylation of 3,5-dichlorothiophene using formaldehyde and hydrochloric acid under acidic conditions . The reaction is carried out at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-(chloromethyl)thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

    Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction Reactions: The compound can be reduced to form thiol derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted thiophene derivatives.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of thiol derivatives.

Scientific Research Applications

3,5-Dichloro-2-(chloromethyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dichloro-2-(chloromethyl)thiophene involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of chlorine atoms, making it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with biological molecules, potentially leading to its biological effects .

Properties

CAS No.

100114-13-4

Molecular Formula

C5H3Cl3S

Molecular Weight

201.5

Purity

95

Origin of Product

United States

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